3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride
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Overview
Description
3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride, commonly known as DIBAL-H, is a reducing agent used in organic chemistry. It is a strong reducing agent that is used to reduce aldehydes, ketones, and esters to their corresponding alcohols. DIBAL-H is a versatile reducing agent that has a wide range of applications in organic synthesis.
Mechanism of Action
The mechanism of action of DIBAL-H involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl group, resulting in the reduction of the carbonyl group to an alcohol. The aluminum atom is then oxidized to form aluminum oxide (Al2O3).
Biochemical and Physiological Effects:
DIBAL-H is not commonly used in biochemical or physiological studies. It is primarily used as a reducing agent in organic synthesis.
Advantages and Limitations for Lab Experiments
DIBAL-H is a strong reducing agent that is widely used in organic synthesis. It has several advantages, including high selectivity and mild reaction conditions. However, DIBAL-H is also a highly reactive and potentially hazardous chemical. It must be handled with care and under controlled conditions. Additionally, DIBAL-H is not compatible with all substrates, and its use may result in side reactions or incomplete reduction.
Future Directions
There are several future directions for the use of DIBAL-H in organic synthesis. One potential direction is the development of new methods for the selective reduction of complex molecules. Another potential direction is the use of DIBAL-H in the synthesis of new pharmaceuticals or natural products. Additionally, the use of DIBAL-H in combination with other reagents or catalysts may lead to the development of new synthetic routes or improved reaction conditions.
Synthesis Methods
DIBAL-H is synthesized by the reaction of lithium aluminum hydride (LiAlH4) with diisobutylaluminum hydride (DIBAL). The reaction proceeds in the presence of a solvent, typically ether or tetrahydrofuran (THF), and at low temperatures. The resulting product is a white crystalline solid that is soluble in ether and THF.
Scientific Research Applications
DIBAL-H is widely used in organic synthesis as a reducing agent. It is used to reduce aldehydes, ketones, and esters to their corresponding alcohols. DIBAL-H is also used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. DIBAL-H is a versatile reducing agent that has a wide range of applications in organic synthesis.
properties
IUPAC Name |
3-[[(3,5-difluoro-4-methoxyphenyl)methylamino]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O2/c1-20-13-11(15)5-10(6-12(13)16)7-18-9-14(19)3-2-4-17-8-14/h5-6,17-19H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUWTJHOUQHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CNCC2(CCCNC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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